molecular formula C20H22O3 B3023851 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone CAS No. 898794-92-8

2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Cat. No.: B3023851
CAS No.: 898794-92-8
M. Wt: 310.4 g/mol
InChI Key: LQAZVGKZSLSNTQ-UHFFFAOYSA-N
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Description

2’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone: is a chemical compound with the molecular formula C20H22O3 and a molecular weight of 310.39 g/mol . This compound is known for its unique structure, which includes a propiophenone backbone substituted with a carboethoxy group and a dimethylphenyl group. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone typically involves the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the final product .

Industrial Production Methods: In industrial settings, the production of 2’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity reagents and solvents, along with precise temperature and pH control, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the carboethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

2’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on its structure and the nature of the target. Detailed studies on its binding affinity and interaction dynamics are essential to understand its effects .

Comparison with Similar Compounds

  • 2’-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone
  • 2’-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone

Comparison:

  • Structural Differences: The position of the dimethyl groups on the phenyl ring varies among these compounds, leading to differences in their chemical properties and reactivity.
  • Unique Features: 2’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-4-23-20(22)18-8-6-5-7-17(18)19(21)12-11-16-13-14(2)9-10-15(16)3/h5-10,13H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAZVGKZSLSNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644726
Record name Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-92-8
Record name Ethyl 2-[3-(2,5-dimethylphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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